molecular formula C17H14ClNO3S B2386172 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide CAS No. 303094-04-4

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide

Cat. No.: B2386172
CAS No.: 303094-04-4
M. Wt: 347.81
InChI Key: YDWZCQMAAZRWOG-UHFFFAOYSA-N
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Description

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide is a chemical compound supplied for research and development purposes. It has a molecular formula of C17H14ClNO3S and a molecular weight of approximately 347.8 g/mol . The compound features a benzamide core structure substituted with a chloro group and is characterized by an N-linked phenyl ring and a 1,1-dioxido-2,3-dihydro-3-thienyl group, which contributes distinct electronic properties . This compound is part of a class of phenyl benzamides covered by patents for use in protecting useful plants from diseases . As a research chemical, it serves as a valuable building block in organic synthesis and is used in the development and study of new chemical entities. It is supplied exclusively For Research Use Only. This product is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c18-14-8-6-13(7-9-14)17(20)19(15-4-2-1-3-5-15)16-10-11-23(21,22)12-16/h1-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWZCQMAAZRWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303094-04-4
Record name 4-CHLORO-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIENYL)-N-PHENYLBENZAMIDE
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Preparation Methods

Oxidation of 2,3-Dihydrothiophene to Sulfone

The dihydrothiophene sulfone moiety is synthesized via oxidation of 2,3-dihydrothiophene. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA).

Table 1: Oxidation Conditions for Sulfone Formation

Starting Material Oxidizing Agent Solvent Temperature (°C) Yield (%)
2,3-Dihydrothiophene H₂O₂ (30%) Acetic Acid 60 85–92
2,3-Dihydrothiophene mCPBA Dichloromethane 25 78–88

Coupling of 4-Chlorobenzoyl Chloride with the Secondary Amine

Acylation via Acid Chloride

The most direct route involves reacting 4-chlorobenzoyl chloride with the secondary amine in the presence of a base to scavenge HCl.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Base : Triethylamine (TEA) or pyridine.
  • Temperature : 0°C to room temperature, 4–6 hours.

Mechanistic Insights :

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the acid chloride.
  • Departure of Chloride : Formation of the amide bond with concurrent release of HCl.
  • Tautomerization : Stabilization of the amide via resonance, as observed in N-phenylbenzamide syntheses.

Table 2: Acylation Optimization Parameters

Base Solvent Temperature (°C) Reaction Time (h) Yield (%)
TEA THF 70 4 82–90
Pyridine DCM 25 6 75–85

Alternative Route: Thiourea Rearrangement

Adapting the method from Indah Purnamasari et al., 1,3-diphenylthiourea derivatives can be rearranged to form N-phenylbenzamides. For the target compound, a custom thiourea intermediate bearing the sulfonated thienyl group is required.

Steps :

  • Thiourea Synthesis : React 4-chlorobenzoyl chloride with 1,3-diphenylthiourea in THF.
  • Rearrangement : Heat under reflux to induce imino alcohol-amide tautomerism.
  • Byproduct Removal : Phenylisothiocyanate is eliminated during workup.

Yield : 40–60% (estimated from analogous reactions).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Challenges

Method Advantages Challenges Yield Range (%)
Acid Chloride Acylation High yields, straightforward procedure Requires pure secondary amine intermediate 75–90
Thiourea Rearrangement Avoids handling sensitive acid chlorides Low yields, complex intermediate synthesis 40–60
Buchwald-Hartwig Direct C–N bond formation Costly catalysts, stringent conditions 55–68

Purification and Characterization

  • Recrystallization : Hot ethanol or aqueous ethanol mixtures yield crystalline products.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2).
  • Spectroscopic Data :
    • IR : N–H stretch (~3300 cm⁻¹), C=O (1670 cm⁻¹), S=O (1150–1300 cm⁻¹).
    • ¹H NMR : Aromatic protons (δ 7.2–8.1), dihydrothienyl protons (δ 3.1–3.5), NH (δ 10.2–10.8).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and automated systems are recommended to enhance reproducibility. Key parameters include:

  • Catalyst Recycling : Pd-based catalysts in Buchwald-Hartwig reactions.
  • Solvent Recovery : THF and DCM distillation for reuse.
  • Quality Control : HPLC monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting potential as an antibiotic agent. The presence of the chloro and dioxido groups enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that may lead to the formation of biologically active derivatives .

2. Anti-inflammatory and Anticancer Properties

The structural characteristics of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide suggest potential anti-inflammatory and anticancer activities. While detailed studies are still required to elucidate these effects fully, initial findings point towards its ability to inhibit cancer cell proliferation and reduce inflammation .

Potential Applications in Material Science

Beyond biological applications, this compound may also find uses in material science due to its unique chemical properties. Its ability to form stable complexes with metals could be explored for applications in catalysis or as a precursor for novel materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The target compound belongs to the N-phenylbenzamide family, which exhibits diverse pharmacological and material science applications. Below is a comparative analysis with key structural analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents Key Features Biological/Chemical Relevance Reference
Target Compound C₁₇H₁₄ClNO₃S 4-Cl-C₆H₄-C(O)-, N-phenyl, 1,1-dioxido-dihydrothiophene Sulfone ring enhances solubility and binding potential Potential pharmacological activity (inferred from analogs)
3-Chloro-N-Phenyl-Phthalimide C₁₄H₈ClNO₂ 3-Cl-phthalimide, N-phenyl Phthalimide core used in polymer synthesis Monomer for polyimides; no reported bioactivity
4-Chloro-N-(4-Methylphenyl) Analog C₁₈H₁₆ClNO₃S 4-Cl-C₆H₄-C(O)-, N-(4-methylphenyl), 1,1-dioxido-dihydrothiophene Methyl group increases lipophilicity Structural analog with modified pharmacokinetics
3-Amino-N-(4-Bromophenyl)-4-Methoxybenzamide (1e) C₁₅H₁₃BrN₂O₂ 3-NH₂, 4-OCH₃, N-(4-Br-C₆H₄) Anti-enterovirus 71 (EV71) activity IC₅₀ = 5.7–12 μM; low cytotoxicity (TC₅₀ = 620 μM)
4-(2-Iodoethoxy)-N-Phenylbenzamide (86) C₁₅H₁₄INO₂ 4-OCH₂CH₂I, N-phenyl Iodoethoxy group for radiolabeling or cross-coupling Intermediate in drug development
CAP Ligand (Pyrazolylcarbamothioyl-Benzamide) C₁₉H₁₈ClN₃O₂S 4-Cl-C₆H₄-C(O)-, pyrazolylcarbamothioyl Chelating ligand for metal complexes (Mn, Co, etc.) Used in coordination chemistry

Key Differences and Implications

Substituent Effects on Bioactivity
  • Anti-Viral Activity: Compound 1e () demonstrates potent anti-EV71 activity due to its 3-amino-4-methoxy substitution, which likely enhances target binding. The target compound lacks these groups, suggesting divergent bioactivity.
  • Cytotoxicity : The low cytotoxicity of 1e (TC₅₀ = 620 μM) contrasts with pirodavir (TC₅₀ = 31 μM), highlighting the safety profile of certain benzamides .
Role of the Sulfone Group

The 1,1-dioxido-dihydrothiophene ring in the target compound and its 4-methylphenyl analog () introduces polarity and rigidity compared to non-sulfonated analogs like 3-chloro-N-phenyl-phthalimide . This may improve aqueous solubility and receptor affinity.

Biological Activity

4-Chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO3SC_{17}H_{14}ClNO_3S. Its structure can be represented as follows:

  • SMILES : C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
  • InChI : InChI=1S/C17H14ClNO3S/c18-14-8-6-13(7-9-14)17(20)19(15-4-2-1-3-5-15)16-10-11-23(21,22)12-16/h1-11,16H,12H2

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+348.04558175.2
[M+Na]+370.02752188.8
[M+NH4]+365.07212185.2
[M+K]+386.00146179.2
[M-H]-346.03102181.2

Biological Activity Overview

Research into the biological activity of this compound has been limited but suggests potential applications in cancer therapy and other therapeutic areas.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. While specific data on the compound is sparse, related compounds with similar structures have shown promising results:

  • RET Kinase Inhibition : A related study highlighted that novel benzamide derivatives were designed and evaluated as RET kinase inhibitors for cancer therapy, showing moderate to high potency against cancer cell lines .

Although direct studies on the mechanism of action of this compound are lacking, the presence of the thiophene ring and chloro substituents in similar compounds often leads to interactions with various biological targets such as kinases and enzymes involved in cancer progression.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are not available, related research provides insights into its potential:

  • Benzamide Derivatives : A study on benzamide derivatives demonstrated their effectiveness as RET kinase inhibitors, indicating a pathway for further exploration of similar compounds .
  • Thiadiazole Compounds : Research on thiadiazole derivatives has shown anticancer activity against various cell lines (e.g., MCF-7), suggesting that structural analogs may exhibit similar properties .

Q & A

Q. What are the key structural features and molecular descriptors of 4-chloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-phenylbenzamide?

Methodological Answer: The compound features a benzamide core substituted with a chlorine atom at the para position, a phenyl group, and a 1,1-dioxido-2,3-dihydrothiophene moiety. Key descriptors include:

  • Molecular formula : C₁₈H₁₆ClNO₃S (calculated from SMILES in ).
  • Hydrogen-bond acceptors/donors : 3 acceptors (carbonyl O, two sulfonyl O atoms) and 1 donor (NH).
  • Rotatable bonds : 4, influencing conformational flexibility .
  • X-ray crystallography data : Dihedral angles between aromatic rings (e.g., 67.8° between benzamide and thiophene rings) confirm steric interactions .

Q. What standard synthetic routes are employed for this compound?

Methodological Answer: Synthesis typically involves:

Coupling reactions : Amide bond formation between 4-chlorobenzoyl chloride and the amine group of the dihydrothiophene derivative under anhydrous conditions (e.g., THF, 0°C to RT) .

Sulfonation : Oxidation of the thiophene ring to the sulfone using H₂O₂ or mCPBA in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers optimize reaction yields in moisture-sensitive synthetic steps?

Methodological Answer:

  • Inert atmosphere : Use Schlenk lines or gloveboxes for steps involving hygroscopic intermediates (e.g., sulfonation) .
  • Drying agents : Pre-treat solvents with molecular sieves (3Å) and reagents with anhydrous MgSO₄.
  • Catalytic additives : Employ DMAP (4-dimethylaminopyridine) to accelerate amide coupling, reducing side-product formation .
  • Real-time monitoring : Use FT-IR to track sulfone formation (peak at ~1300 cm⁻¹ for S=O stretch) .

Q. What analytical strategies resolve contradictions in NMR data due to dynamic rotational isomerism?

Methodological Answer:

  • Variable-temperature NMR : Conduct experiments at −40°C to slow bond rotation, splitting singlets into doublets (e.g., for amide protons) .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., confirming the sulfone group’s equatorial position) .
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between the phenyl and thiophene rings to confirm spatial proximity .

Q. What in silico methods predict the compound’s pharmacokinetic properties and target engagement?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial PPTase enzymes (targets suggested in ). Key residues: Arg²³⁷ (hydrogen bonding with sulfone) .
  • ADMET prediction : SwissADME calculates:
    • LogP : 3.2 (moderate lipophilicity).
    • Bioavailability score : 0.55 (oral potential).
    • CYP450 inhibition risk : High for CYP2C9 (caution in drug development) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of enzyme-ligand complexes (RMSD < 2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay standardization : Re-test potency using uniform protocols (e.g., MIC assays against S. aureus ATCC 29213 with 18–24h incubation) .
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide bonds in PBS buffer) that may explain reduced activity in certain conditions .
  • Structural analogs : Compare with N-arylbenzamide derivatives (e.g., 4-nitro analogs in ) to isolate electronic effects of the chloro substituent .

Experimental Design Considerations

Q. How to design SAR studies for optimizing antibacterial activity?

Methodological Answer:

  • Scaffold modifications :
    • Replace the chloro group with electron-withdrawing (NO₂) or donating (OCH₃) groups (see ).
    • Vary the dihydrothiophene ring size (e.g., 5-membered vs. 6-membered) .
  • High-throughput screening : Use 96-well plates with resazurin-based viability assays (IC₅₀ determination in triplicate) .
  • Resistance studies : Serial passage assays (10 cycles) monitor mutation rates in target enzymes (e.g., PPTase) .

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